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Introduction

ALG-055009 is a potent and selective second-generation thyroid hormone receptor beta (THR-
) agonist currently under investigation as a once-daily oral therapy for metabolic dysfunction-
associated steatohepatitis (MASH), formerly known as nonalcoholic steatohepatitis (NASH).
MASH is a progressive liver disease characterized by hepatic steatosis, inflammation, and
fibrosis, with no approved pharmacological treatments until recently. ALG-055009 is being
developed by Aligos Therapeutics with the aim of providing a best-in-class treatment option for
MASH by demonstrating significant reductions in liver fat and improvements in atherogenic
lipids.[1] This document provides a comprehensive technical guide on the preclinical and
clinical data available for ALG-055009.

Mechanism of Action: Selective THR-# Agonism

The therapeutic rationale for ALG-055009 is based on its selective agonism of the thyroid
hormone receptor beta (THR-B). THR-( is the predominant isoform of the thyroid hormone
receptor in the liver, where it plays a critical role in regulating lipid metabolism and energy
expenditure. In contrast, the alpha isoform (THR-a) is more highly expressed in the heart and
bone.

By selectively activating THR-[3 in the liver, ALG-055009 aims to stimulate fatty acid
metabolism and increase the clearance of atherogenic lipids, such as low-density lipoprotein
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cholesterol (LDL-C) and triglycerides, without causing the adverse cardiac and bone effects
associated with non-selective thyroid hormone receptor activation.[2]

Below is a diagram illustrating the proposed signaling pathway of ALG-055009.
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ALG-055009 signaling cascade in hepatocytes.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro, preclinical, and clinical
studies of ALG-055009.

ble 1: In Vi | Selectivi

Parameter Value Reference
THR-B EC50 0.063 uM [3]
THR-a EC50 191 nM [4]
Relative THR-[3 Selectivity (a/
3.8-fold [4]
B)
Potency vs. MGL-3196 (in
34x more potent [2]

Huh-7 cells)

Table 2: Preclinical Efficacy in a Diet-lInduced Obese
(DIO) Mouse Model
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Dose (oral, BID) Outcome Result Reference
Total Cholesterol

0.15 mg/kg ] 17% [2]
Reduction
LDL Cholesterol

0.15 mg/kg ) 34% [2]
Reduction

Table 3: Phase 2a HERALD Clinical Trial Efficacy Results

(12 Weeks)

Placebo-
Adjusted
. Percentage of

Median . ]

Dose (oral, . p-value vs. Patients with
) Relative ] Reference

once daily) L. Placebo =230% Liver Fat

Reduction in ]

. Reduction

Liver Fat (MRI-

PDFF)
0.3 mg - - - [1][5][6]
0.5 mg -24.1% 0.0124 Up to 70% [1][5][6]
0.7 mg -46.2% 0.0004 Up to 70% [1][5][6]
0.9 mg -43.6% 0.0003 Up to 70% [1][51[6]

Table 4: Phase 2a HERALD Clinical Trial - Effects on

Atherogenic Lipids (12 Weeks)

Outcome Result Reference
LDL-C Significant Reduction [7]
Lipoprotein (a) [Lp(a)] Significant Reduction [7]
Apolipoprotein B (ApoB) Significant Reduction [7]

Triglycerides

Reduction Observed

[7]
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Experimental Protocols
In Vitro Potency and Selectivity Assays

The potency and selectivity of ALG-055009 were determined using cell-based reporter gene
assays. Briefly, human embryonic kidney 293 (HEK293) cells were transiently co-transfected
with expression vectors for human THR-a or THR-3 and a luciferase reporter plasmid
containing a thyroid hormone response element. Transfected cells were then treated with
increasing concentrations of ALG-055009. After an incubation period, luciferase activity was
measured to determine the dose-dependent activation of each receptor isoform. The EC50
values, representing the concentration of ALG-055009 that elicits a half-maximal response,
were calculated from the resulting dose-response curves.

Diet-Induced Obese (DIO) Mouse Efficacy Model

To evaluate the in vivo efficacy of ALG-055009, a diet-induced obese (DIO) mouse model was
utilized.[2]

e Animal Model: Male C57BL/6J mice were fed a high-fat diet for an extended period (e.g., 14
weeks) to induce obesity, dyslipidemia, and hepatic steatosis, mimicking key features of
human MASH.[2][8]

o Treatment: Following the diet-induction period, mice were orally administered ALG-055009
or vehicle control twice daily (BID) for a specified duration (e.g., 4 weeks).[2]

e Endpoints: At the end of the treatment period, blood samples were collected to measure
serum levels of total cholesterol and LDL cholesterol. Livers were also harvested to assess
hepatic gene expression of THR-[3 target genes (e.g., Diol) as a measure of target
engagement.

Phase 2a HERALD Clinical Trial

The HERALD study was a randomized, double-blind, placebo-controlled Phase 2a clinical trial
designed to assess the safety, tolerability, pharmacokinetics, and efficacy of ALG-055009 in
patients with MASH.[1][5][6]

» Patient Population: The trial enrolled 102 adult patients with presumed MASH and liver
fibrosis stages F1-F3.[1][5]
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¢ Study Design: Patients were randomized to receive one of four doses of ALG-055009 (0.3
mg, 0.5 mg, 0.7 mg, or 0.9 mg) or placebo, administered orally once daily for 12 weeks.[1][5]
[6]

* Primary Endpoint: The primary endpoint was the relative change in liver fat content from
baseline to week 12, as measured by Magnetic Resonance Imaging Proton Density Fat
Fraction (MRI-PDFF).

e Secondary Endpoints: Secondary endpoints included changes in atherogenic lipids (LDL-C,
Lp(a), ApoB), safety, and tolerability.[7]

The workflow for a typical clinical trial like the HERALD study is depicted below.

Patient Screening

Randomization
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Endpoint Assessment
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Generalized workflow for a clinical trial.

Safety and Tolerability

In the Phase 2a HERALD study, ALG-055009 was reported to be well-tolerated with no serious
adverse events.[1][5][6] The majority of treatment-emergent adverse events were mild to
moderate in severity.[1] Notably, the incidence of gastrointestinal side effects, a common
concern with some MASH therapies, was similar between the ALG-055009 and placebo
groups.[1]

Conclusion

ALG-055009 has demonstrated a promising preclinical and clinical profile as a potent and
selective THR-[3 agonist for the treatment of MASH. The available data indicate that ALG-
055009 can significantly reduce liver fat and improve atherogenic lipid profiles in a dose-
dependent manner, with a favorable safety and tolerability profile. These findings support the
continued development of ALG-055009 as a potential best-in-class therapy for patients with
MASH. Further long-term studies will be necessary to evaluate its impact on liver histology,
including inflammation and fibrosis, and to confirm its long-term safety.

Need Custom Synthesis?
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» To cite this document: BenchChem. [The Therapeutic Potential of ALG-055009: A Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15540696#understanding-the-therapeutic-potential-
of-alg-055009]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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